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molecular formula C13H14Cl2O3 B1669075 Ciprofibrate CAS No. 52214-84-3

Ciprofibrate

Cat. No. B1669075
M. Wt: 289.15 g/mol
InChI Key: KPSRODZRAIWAKH-UHFFFAOYSA-N
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Patent
US03948973

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1C=CC(OC(C)(C)C(O)=O)=CC=1)(=O)C.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH2:45]C)=[O:43])=[CH:38][CH:37]=1.[OH-].[Na+]>C(#N)C>[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH3:45])=[O:43])=[CH:38][CH:37]=1.[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([OH:44])=[O:43])=[CH:38][CH:37]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the second portion being added after seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the product isolated
CUSTOM
Type
CUSTOM
Details
to give 32 g

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)OC)(C)C)C=C1)Cl
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)O)(C)C)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03948973

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1C=CC(OC(C)(C)C(O)=O)=CC=1)(=O)C.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH2:45]C)=[O:43])=[CH:38][CH:37]=1.[OH-].[Na+]>C(#N)C>[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH3:45])=[O:43])=[CH:38][CH:37]=1.[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([OH:44])=[O:43])=[CH:38][CH:37]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the second portion being added after seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the product isolated
CUSTOM
Type
CUSTOM
Details
to give 32 g

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)OC)(C)C)C=C1)Cl
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(OC(C(=O)O)(C)C)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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